6-Chloro-1-methylindazole-3-boronic acid pinacol ester
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Overview
Description
“6-Chloro-1-methylindazole-3-boronic acid pinacol ester” is a chemical compound with the linear formula C14H18BClN2O2 . It is a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” is represented by the InChI code 1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3
.
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” is 292.57 . It is stored in a freezer to maintain its stability .
Scientific Research Applications
Synthesis Enhancements
6-Chloro-1-methylindazole-3-boronic acid pinacol ester is used in improved synthesis methods. For instance, it is employed in the improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester through isolation of lithium hydroxy ate complex, enhancing the Suzuki couplings (Mullens, 2009).
Scaffold for Compound Construction
It serves as a valuable scaffold for constructing specific compounds or compound libraries. For instance, its derivative, 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester, is utilized in constructing benzofuran cores (Williams et al., 2013).
Versatile Building Block
This chemical is a versatile building block in various synthesis processes. The utility of 2-aminopyridine-5-boronic acid pinacol ester, a related compound, in the synthesis of diverse compound libraries is a notable example (Dimauro & Kennedy, 2007).
Photoinduced Borylation
In the realm of synthetic organic chemistry and catalysis, this compound contributes to the development of metal- and additive-free photoinduced borylation methods. These methods convert haloarenes directly to boronic acids and esters, which is a significant advancement (Mfuh et al., 2017).
Spectroscopic Studies
Spectroscopic studies have been conducted on related compounds, like 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester, which involve investigations using FT-IR, Raman, UV–vis, and NMR spectra. These studies offer valuable insights into the properties and applications of such compounds (Şaş et al., 2016).
Analytical Methodologies
The compound has prompted the development of fast liquid chromatography methods for analyzing pharmaceutical-related boronic acid and boronic pinacol ester functionalized compounds. These methods address challenges like on-column hydrolysis (Duran et al., 2006).
Safety And Hazards
The safety information for “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions for “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” and similar compounds involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . This includes exploring more efficient and versatile methods for the protodeboronation of these compounds .
properties
IUPAC Name |
6-chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSRLSNPJYTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
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